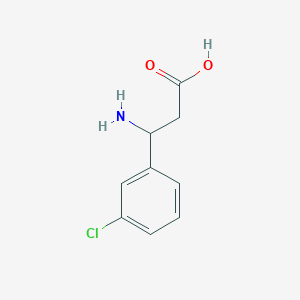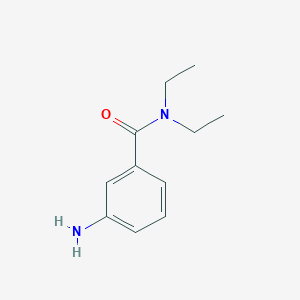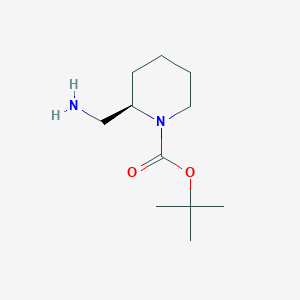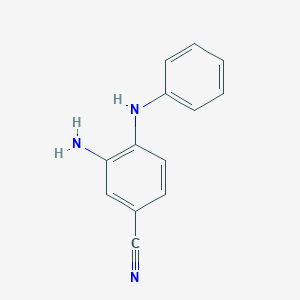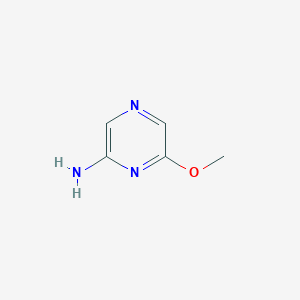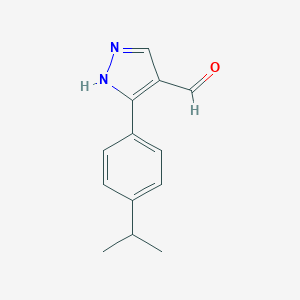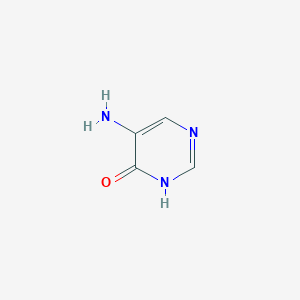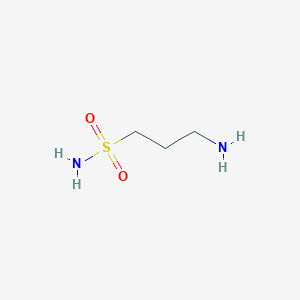
3-Aminopropane-1-sulfonamide
Overview
Description
3-Aminopropane-1-sulfonamide is an organic compound with the molecular formula C3H10N2O2S It is a sulfonamide derivative, characterized by the presence of an amino group (-NH2) and a sulfonamide group (-SO2NH2) attached to a propane backbone
Mechanism of Action
Target of Action
3-Aminopropane-1-sulfonamide is a type of sulfonamide, a group of drugs known for their antibacterial properties . The primary targets of sulfonamides are enzymes involved in the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Mode of Action
Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By mimicking PABA, they inhibit the enzymes involved in the synthesis of folic acid, thereby preventing the production of DNA in bacteria .
Biochemical Pathways
The inhibition of folic acid synthesis disrupts the biochemical pathways involved in bacterial DNA production . This disruption prevents the bacteria from replicating, thereby inhibiting their growth .
Pharmacokinetics
It is known to have high gastrointestinal absorption, indicating good bioavailability .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth. By preventing the synthesis of folic acid, it disrupts the production of DNA in bacteria, thereby inhibiting their ability to replicate .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its antibacterial activity may be affected by the presence of other substances that can compete with it for binding to the target enzymes . Additionally, its stability and efficacy may be affected by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
3-Aminopropane-1-sulfonamide is part of the sulfonamide group of drugs, which exhibit a range of pharmacological activities such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . These properties allow them to play a role in treating a diverse range of disease states .
Molecular Mechanism
Sulfonamides are known to inhibit dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid, which is essential for bacterial growth .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and should be stored at room temperature .
Dosage Effects in Animal Models
Sulfonamides are administered every 6 to 24 hours, depending on the drug, to control systemic infections due to susceptible bacteria .
Metabolic Pathways
The specific metabolic pathways involving this compound are not well-documented in the literature. Drug metabolic reactions are divided into two classes i.e. phase I and phase II metabolic reactions .
Subcellular Localization
The prediction of subcellular localization of proteins from their amino acid sequences has a long history in bioinformatics and is still actively developing .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminopropane-1-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol with an amine in the presence of an oxidizing agent, leading to the formation of sulfonamides . The reaction conditions typically include the use of a copper catalyst and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, this compound is produced using similar oxidative coupling methods but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Aminopropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamides or sulfenamides.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed under basic conditions.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Sulfinamides and sulfenamides.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
3-Aminopropane-1-sulfonamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Amino-1-propanesulfonic acid: This compound is similar in structure but contains a sulfonic acid group instead of a sulfonamide group.
Sulfonimidates: These compounds have a similar sulfur-nitrogen bond but differ in their oxidation state and reactivity.
Uniqueness: 3-Aminopropane-1-sulfonamide is unique due to its specific combination of an amino group and a sulfonamide group on a propane backbone. This structure imparts distinct chemical properties, such as its ability to undergo a wide range of chemical reactions and its potential as a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
3-aminopropane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O2S/c4-2-1-3-8(5,6)7/h1-4H2,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGRYJSFEVUFBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B112886.png)
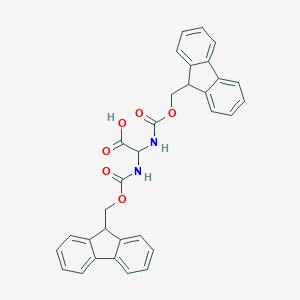
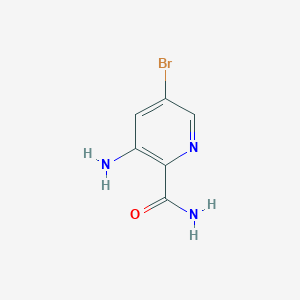
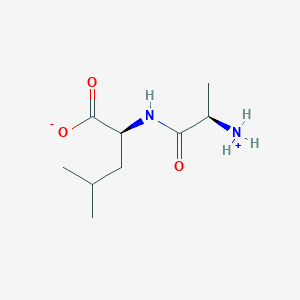
![(2's,3s)-[2-(3-Hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester](/img/structure/B112897.png)

